Welcome to the BenchChem Online Store!
molecular formula C12H13NO B8645697 N,3-dimethyl-1H-indene-2-carboxamide

N,3-dimethyl-1H-indene-2-carboxamide

Cat. No. B8645697
M. Wt: 187.24 g/mol
InChI Key: QNOQBGXPARANEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06846819B1

Procedure details

EDC (1.53 g, 0.01 mole) was added to a solution of 3-methyl-2-inden-2-carboxylic acid (1.91 g, 0.01 mole), methylamine hydrochloride (0.675 g, 0.01 mole), HOBt H2O (1.53 g, 0.01 mole) and triethylamine (4.0 mL, 0.028 mole) in anhydrous DMF (80 mL) at RT. The reaction was stirred overnight, then was concentrated in vacuo. The residue was diluted with 5% NaHCO3 and the resulting white precipitate was collected, washed with water and dried at 50° C. in a vacuum oven to afford the title compound (1.6 g, 86%) as a white solid: MS (ES) n/e 188.2 (M+H)+.
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-2-inden-2-carboxylic acid
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2]Cl.Cl.CN.[CH:8]1[CH:9]=[CH:10][C:11]2N(O)N=N[C:12]=2[CH:13]=1.O.[CH2:19](N(CC)CC)[CH3:20].[CH3:26][N:27]([CH:29]=[O:30])C>>[CH3:26][NH:27][C:29]([C:19]1[CH2:20][C:12]2[C:11]([C:1]=1[CH3:2])=[CH:10][CH:9]=[CH:8][CH:13]=2)=[O:30] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C(CCl)Cl
Name
3-methyl-2-inden-2-carboxylic acid
Quantity
1.91 g
Type
reactant
Smiles
Name
Quantity
0.675 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
1.53 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O.O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 5% NaHCO3
CUSTOM
Type
CUSTOM
Details
the resulting white precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(=O)C=1CC2=CC=CC=C2C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.